3-Fluoro-5-methoxypyridin-2-amine 3-Fluoro-5-methoxypyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1211589-70-6
VCID: VC8014047
InChI: InChI=1S/C6H7FN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
SMILES: COC1=CC(=C(N=C1)N)F
Molecular Formula: C6H7FN2O
Molecular Weight: 142.13

3-Fluoro-5-methoxypyridin-2-amine

CAS No.: 1211589-70-6

Cat. No.: VC8014047

Molecular Formula: C6H7FN2O

Molecular Weight: 142.13

* For research use only. Not for human or veterinary use.

3-Fluoro-5-methoxypyridin-2-amine - 1211589-70-6

Specification

CAS No. 1211589-70-6
Molecular Formula C6H7FN2O
Molecular Weight 142.13
IUPAC Name 3-fluoro-5-methoxypyridin-2-amine
Standard InChI InChI=1S/C6H7FN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Standard InChI Key XDOHJTASOZCWFE-UHFFFAOYSA-N
SMILES COC1=CC(=C(N=C1)N)F
Canonical SMILES COC1=CC(=C(N=C1)N)F

Introduction

3-Fluoro-5-methoxypyridin-2-amine is an organic compound with the molecular formula C6H7FN2O. It is a derivative of pyridine, featuring a fluorine atom at the third position, a methoxy group at the fifth position, and an amino group at the second position on the pyridine ring. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique electronic and steric properties.

Synthesis Methods

Several methods are used to synthesize this compound, including:

  • Suzuki-Miyaura Coupling Reaction: Involves 3-fluoropyridine-2-boronic acid and 5-methoxy-2-iodoaniline, with palladium(II) acetate as the catalyst.

  • Nucleophilic Substitution Reaction: Uses 3-fluoro-2-nitropyridine and 5-methoxyaniline, with copper(I) iodide as the catalyst.

Synthesis MethodStarting MaterialsCatalystConditions
Suzuki-Miyaura3-Fluoropyridine-2-boronic acid, 5-methoxy-2-iodoanilinePalladium(II) acetateReflux in tetrahydrofuran
Nucleophilic Substitution3-Fluoro-2-nitropyridine, 5-methoxyanilineCopper(I) iodideElevated temperatures in dimethyl sulfoxide

Catalysis

3-Fluoro-5-methoxypyridin-2-amine is used as a ligand in various catalytic reactions, enhancing efficiency and selectivity. Its unique electronic properties make it suitable for facilitating complex chemical transformations.

Organic Synthesis

It serves as a building block for synthesizing more complex organic molecules. The compound's reactivity allows it to be incorporated into diverse chemical structures, making it valuable in organic synthesis.

Biological Applications

Research explores its potential as an enzyme inhibitor and biochemical probe. The compound's ability to interact with biological systems makes it a candidate for developing new therapeutic agents.

Application AreaDescription
CatalysisEnhances efficiency and selectivity in chemical reactions
Organic SynthesisBuilding block for complex organic molecules
BiologyPotential enzyme inhibitor and biochemical probe

Medicinal Chemistry

Studies focus on its potential as a pharmacophore in drug design. The compound's unique structure and properties make it an interesting candidate for targeting various diseases.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, which could lead to applications in developing new antimicrobial agents.

Material Science

Investigations into its use in material science aim to exploit its electronic properties for creating materials with novel characteristics.

Research AreaPotential Applications
Medicinal ChemistryDrug design for various diseases
Antimicrobial ActivityDevelopment of new antimicrobial agents
Material ScienceCreation of materials with unique properties

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